Chiral Purity Requirements for Niraparib Synthesis: A Direct Comparison of Enantiomers
The (S)-enantiomer (CAS 1335523-82-4) is an obligatory building block for the commercial-scale synthesis of niraparib tosylate, an FDA-approved PARP inhibitor. The (R)-enantiomer (CAS 1336754-69-8) is a known niraparib impurity (Impurity 72) and is therefore unsuitable for API manufacturing without additional, costly purification steps [1]. This direct head-to-head comparison demonstrates that the procurement of the correct (S)-enantiomer is not a matter of preference but a regulatory and process necessity for any organization involved in the niraparib supply chain. The required enantiomeric purity for the intermediate typically exceeds 99% ee [2].
| Evidence Dimension | Suitability as Niraparib Intermediate |
|---|---|
| Target Compound Data | Yes, required stereochemistry for API synthesis. |
| Comparator Or Baseline | No (R)-enantiomer; classified as Niraparib Impurity 72. |
| Quantified Difference | 99%+ enantiomeric excess (ee) required for API compliance. |
| Conditions | Commercial-scale niraparib tosylate production as per patents CN108409638A, CN109456253A. |
Why This Matters
Procuring the correct (S)-enantiomer directly avoids the need for expensive, low-yield chiral resolution steps and ensures compliance with pharmaceutical impurity profiles, making it the only viable choice for niraparib-related workflows.
- [1] SynZeal. (2025). Niraparib Impurity 72: (R)-3-(4-Bromophenyl)piperidine (CAS No. 1336754-69-8). View Source
- [2] Shanghai Vastpro Tech Dev Co Ltd. (2019). Method of synthesizing (S)-3-(4-bromophenyl)-piperidine or salt thereof with chiral induction. CN109456253A. View Source
